(3-Cyclobutylidenecyclobutyl)methanamine;hydrochloride

Description

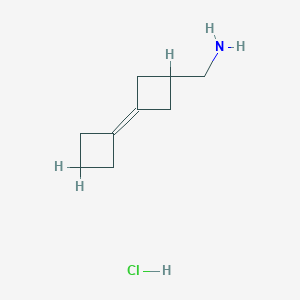

(3-Cyclobutylidenecyclobutyl)methanamine hydrochloride is a bicyclic amine derivative characterized by a unique fused cyclobutane structure. The compound features a cyclobutylidene group (a strained four-membered ring with a double bond) attached to a cyclobutane ring, with a methanamine (-CH2NH2) substituent. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(3-cyclobutylidenecyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c10-6-7-4-9(5-7)8-2-1-3-8;/h7H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLTWEWZVSFOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC(C2)CN)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutylidenecyclobutyl)methanamine;hydrochloride typically involves the formation of the cyclobutylidene and cyclobutyl groups, followed by their attachment to the methanamine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclobutylidenecyclobutyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Research Applications

In chemical research, (3-Cyclobutylidenecyclobutyl)methanamine;hydrochloride serves as a versatile building block for the synthesis of complex organic compounds.

Synthetic Routes and Reaction Conditions

The synthesis typically involves:

- Formation of cyclobutylidene and cyclobutyl groups.

- Attachment to the methanamine moiety.

- Use of catalysts and solvents to optimize yield and purity.

Common reactions include:

- Oxidation : Can yield oxidized derivatives.

- Reduction : Produces reduced forms.

- Substitution : Involves replacing functional groups with other groups.

Biological Research Applications

In biological contexts, this compound can be utilized to study the effects of cyclobutylidene and cyclobutyl groups on biological systems. It may act as a model compound to understand interactions with biological targets such as enzymes or receptors.

Potential Biological Mechanisms

- The compound may bind to specific molecular targets, modulating their activity.

- Investigated for its role in understanding structure-activity relationships in drug design.

Medicinal Chemistry Applications

The unique structure of this compound holds promise for the development of new therapeutic agents. Its potential applications include:

- Drug Development : Exploring its efficacy as a therapeutic agent against various diseases.

- Enzyme Inhibition Studies : Investigating its ability to inhibit specific enzymes related to disease processes.

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials due to its stability and reactivity.

Industrial Utilization

- Used in developing new materials with specific properties.

- Applied in chemical processes requiring stable intermediates.

Mechanism of Action

The mechanism of action of (3-Cyclobutylidenecyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Cyclobutane-Based Methanamine Derivatives

Key Observations :

- The fused bicyclic structure of (3-Cyclobutylidenecyclobutyl)methanamine introduces significant strain and rigidity, which may enhance binding specificity in receptor-targeted applications compared to monocyclic analogs like 3-methylcyclobutanamine .

Aryl-Substituted Methanamine Hydrochlorides

Key Observations :

- Aryl-substituted methanamines often target CNS receptors (e.g., serotonin 2C receptors) due to their ability to cross the blood-brain barrier . The target compound’s bicyclic structure may offer similar advantages with reduced off-target effects.

- Ether or thiazole moieties (as in benzyloxy or thiazolyl derivatives) improve solubility but may alter pharmacokinetics compared to purely aliphatic structures .

Physicochemical Properties

NMR Spectral Data

Comparative 1H NMR shifts for methanamine derivatives (selected examples):

Key Observations :

- The NH2 protons in hydrochloride salts typically resonate between δ 8.0–8.5 due to deshielding by the acidic environment .

- Cyclobutane protons in monocyclic derivatives (e.g., 3-methylcyclobutanamine) appear as multiplets near δ 2.3–2.8, whereas fused bicyclic systems (e.g., the target compound) may exhibit upfield shifts due to increased ring strain .

Thermal Stability

Key Observations :

Biological Activity

(3-Cyclobutylidenecyclobutyl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, synthesis, and potential applications of this compound, drawing from various scientific studies and literature.

Chemical Structure

The compound is characterized by a cyclobutane core structure, which has been associated with various biological activities. The unique properties of cyclobutane derivatives make them valuable for drug discovery.

Biological Activities

- Antimicrobial Activity : Cyclobutane-containing compounds have shown significant antimicrobial properties. For instance, several cyclobutane alkaloids have been isolated from natural sources and demonstrated activity against various pathogens .

- Antitumor Effects : Research indicates that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from cyclobutane structures have been tested against P-388 and HT-29 cell lines, showing IC50 values indicating potent activity .

- Neuroprotective Properties : Some studies have highlighted the role of cyclobutane alkaloids in enhancing neurotrophic factor biosynthesis. For instance, lannotinidines isolated from Lycopodium species elevated NGF mRNA expression in human astrocytoma cells .

- Mechanism-Based Inhibition : Cyclobutane derivatives have also been studied for their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cycloaddition Reactions : Utilizing [2 + 2] photocycloaddition reactions to form cyclobutane rings from olefins .

- Functionalization Techniques : Employing nucleophilic substitutions on halogenated cyclobutanes to introduce amine functionalities .

Case Study 1: Antitumor Activity

A study conducted on various cyclobutane derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines such as A549 and HT-29. The most potent derivatives showed IC50 values below 4 µg/mL, indicating their potential as chemotherapeutic agents.

Case Study 2: Neurotrophic Factor Induction

In vitro experiments demonstrated that specific cyclobutane alkaloids could enhance nerve growth factor (NGF) mRNA expression in astrocytoma cells. This suggests a possible application in neurodegenerative diseases where neuroprotection is critical.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.